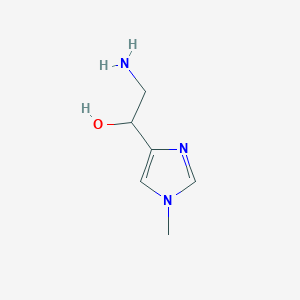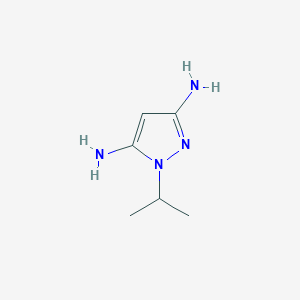
2,2-Difluoro-2-pyrimidin-2-ylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2-Difluoro-2-pyrimidin-2-ylacetic acid is a chemical compound with the molecular formula C6H4F2N2O2 and a molecular weight of 174.11 . It is a pyrimidine derivative, which is a class of compounds known to exhibit a range of pharmacological effects .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4F2N2O2/c7-6(8,5(11)12)4-9-2-1-3-10-4/h1-3H,(H,11,12) . This indicates the presence of a pyrimidine ring with two fluorine atoms attached to the second carbon atom, and an acetic acid group also attached to the second carbon atom.Scientific Research Applications
Luminescence Induction
- Boratriazines Synthesis : The compound was utilized in the synthesis of boratriazines, specifically 2,2-difluoro-4,6-bis(2-pyrimidinyl)-1,3-dihydro-1,3,5,2-triazaborinine, which demonstrates significant luminescent properties (Yousaf et al., 2017).
Biological Activity
- Antioxidant Properties : Research has highlighted the wide spectrum of biological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities. Studies on bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes have revealed promising antioxidant activity (Rani et al., 2012).
Chemical Synthesis and Characterization
- Pyrimidine Derivatives Formation : The compound has been involved in the formation of various pyrimidine derivatives, as demonstrated in studies focusing on the structural identification of these derivatives (Kriek & Westra, 1980).
- BF2 Complex Synthesis : The compound played a role in the synthesis of pyrimidine-based BF2 complexes. These complexes were characterized for their photophysical properties, BSA-binding, and molecular docking analysis (Bonacorso et al., 2019).
Conformational Studies
- Stabilization of cis Amide Bond : N-(pyrimidin-2-yl)pentafluorobenzamide, related to the compound , demonstrated a unique property of adopting a cis amide bond. This aspect was crucial for understanding the conformational dynamics of similar compounds (Forbes, Beatty, & Smith, 2001).
Medicinal Chemistry
- Antifungal Agent Synthesis : In the synthesis of antifungal agents like Voriconazole, the relative stereochemistry was critically determined using pyrimidine derivatives as reaction partners (Butters et al., 2001).
Catalytic Reactions
- Suzuki/Sonogashira Cross‐Coupling Reactions : The compound was used in palladium-catalyzed Suzuki and Sonogashira reactions, serving as a crucial component in the efficient synthesis of various functionalized pyrimidines (Quan et al., 2013).
Sensor Technology
- Acid-Sensitive Pt(II) Complexes : Research has been conducted on Pt(II) complexes involving the compound, which exhibit acid-sensitive properties, making them potential candidates for acid detection in sensor technologies (Zhang et al., 2009).
Properties
IUPAC Name |
2,2-difluoro-2-pyrimidin-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2N2O2/c7-6(8,5(11)12)4-9-2-1-3-10-4/h1-3H,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREYSYPLWSVRHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780749-50-9 |
Source


|
| Record name | 2,2-difluoro-2-(pyrimidin-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2631122.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-hydroxyazetidin-1-yl)methanone](/img/structure/B2631127.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2631129.png)
![Ethyl 2-[(2-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2631130.png)
![4-((3,5-dimethylisoxazol-4-yl)methyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2631132.png)
![5-ethyl-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2631133.png)
![3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2631134.png)

![3-(3-Chlorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2631137.png)



